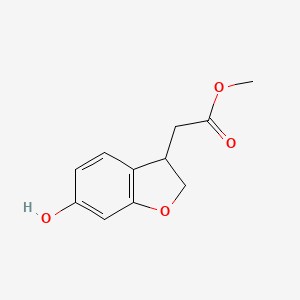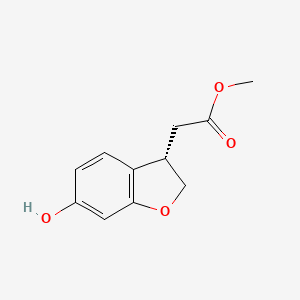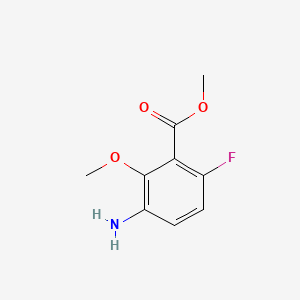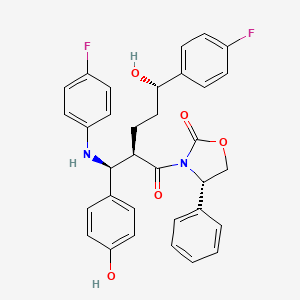
(S)-3-((2R,5S)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-((2R,5S)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one is a complex organic compound characterized by multiple functional groups, including fluorophenyl, hydroxyphenyl, and oxazolidinone moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and synthetic versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((2R,5S)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one typically involves multi-step organic reactions. Key steps may include:
Formation of the oxazolidinone ring: This can be achieved through cyclization reactions involving appropriate amino alcohols and carbonyl compounds under acidic or basic conditions.
Introduction of the fluorophenyl groups: This step often involves nucleophilic aromatic substitution reactions using fluorinated benzene derivatives.
Hydroxylation and amination: These steps may require the use of oxidizing agents and amine sources under controlled conditions to introduce the hydroxy and amino groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and continuous processing could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-((2R,5S)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to ketones or aldehydes using oxidizing agents like PCC or KMnO4.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as NaBH4 or LiAlH4.
Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing agents: PCC, KMnO4
Reducing agents: NaBH4, LiAlH4
Nucleophiles: Amines, thiols
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted aromatic compounds
Aplicaciones Científicas De Investigación
(S)-3-((2R,5S)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: Its interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (S)-3-((2R,5S)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to its biological activity. The exact pathways and targets would depend on the specific biological context in which the compound is studied.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-3-((2R,5S)-5-(4-chlorophenyl)-2-((S)-(4-chlorophenylamino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one
- (S)-3-((2R,5S)-5-(4-bromophenyl)-2-((S)-(4-bromophenylamino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one
Uniqueness
The presence of fluorophenyl groups in (S)-3-((2R,5S)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its chlorinated or brominated analogs, which may have different reactivity profiles and biological activities.
Propiedades
IUPAC Name |
(4S)-3-[(2R,5S)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30F2N2O5/c34-24-10-6-22(7-11-24)30(39)19-18-28(32(40)37-29(20-42-33(37)41)21-4-2-1-3-5-21)31(23-8-16-27(38)17-9-23)36-26-14-12-25(35)13-15-26/h1-17,28-31,36,38-39H,18-20H2/t28-,29-,30+,31-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMDQBFNYMAMNK-LTXXGDHTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)C(CCC(C2=CC=C(C=C2)F)O)C(C3=CC=C(C=C3)O)NC4=CC=C(C=C4)F)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(C(=O)O1)C(=O)[C@H](CC[C@@H](C2=CC=C(C=C2)F)O)[C@@H](C3=CC=C(C=C3)O)NC4=CC=C(C=C4)F)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30F2N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185883-40-2 |
Source


|
| Record name | (4S)-3-[(2R,5S)-5-(4-Fluorophenyl)-2-[(S)-[(4-fluorophenyl)amino](4-hydroxyphenyl)methyl]-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFJ9MN6DVB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2R)-Piperidinyl]pyridine](/img/structure/B565983.png)
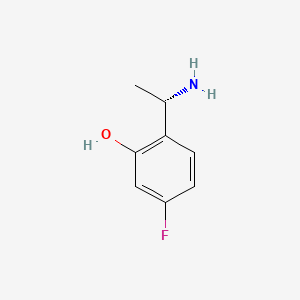
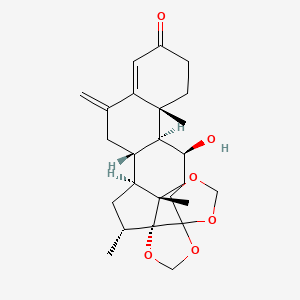
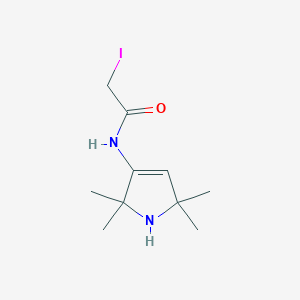
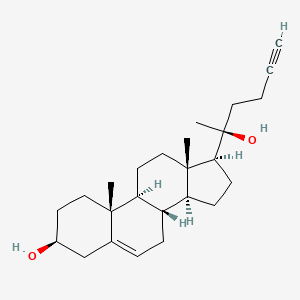
![[2-[(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B565990.png)
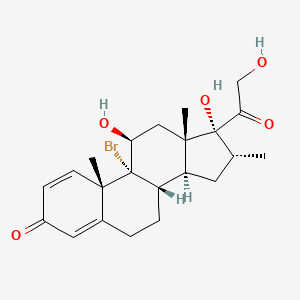
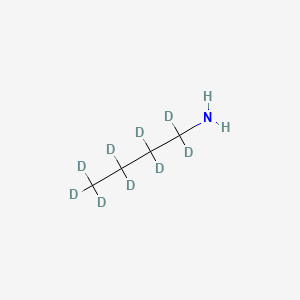
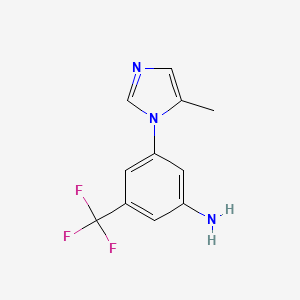
![3-(2-Deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-3,4-dihydro-5H-imidazo[2,1-i]purine-5-thione](/img/structure/B565995.png)
![4-Chloro-2-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-(propynyl)phenyl]carbamic Acid 4-Chlorobut](/img/new.no-structure.jpg)
